molecular formula C7H11Cl3N2 B1471234 (1S)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride CAS No. 1807941-73-6

(1S)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride

Cat. No. B1471234
M. Wt: 229.5 g/mol
InChI Key: ZMXJVLOGPBMATF-XRIGFGBMSA-N
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Description

(1S)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride, commonly known as CPEA-D, is a compound that has been widely used in research studies due to its unique biochemical and physiological effects. CPEA-D is a derivative of pyridine, which is an aromatic heterocyclic compound that is found in many compounds. CPEA-D is a colorless, crystalline solid that is soluble in water and has a melting point of 206-207°C. It is a highly reactive compound and has been used in a variety of research applications, including drug synthesis and drug delivery.

Scientific Research Applications

Crystal Structure and Synthesis

  • Crystal Structure Analysis : The crystal structure of related secondary amines, derived from pyridinyl ethanamines, has been characterized, highlighting their utility in understanding molecular configurations and interactions. For instance, the study by Adeleke and Omondi (2022) on 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline provides insights into the structural aspects of similar compounds through techniques like FT-IR, NMR, and X-ray diffraction Adeleke & Omondi, 2022.

Chemical Synthesis and Catalysis

  • Selective Amination : Research by Ji, Li, and Bunnelle (2003) demonstrated the selective amination of polyhalopyridines, highlighting a method that could potentially be applied to synthesize compounds similar to "(1S)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride" with high yield and chemoselectivity Ji, Li, & Bunnelle, 2003.

Molecular Interactions and Networks

  • Hydrogen-bonded Networks : Studies on compounds like 3-chloropyridin-2-amine and 5-chloropyridin-2-amine have explored their ability to form hydrogen-bonded networks, which is crucial for understanding the molecular assembly and potential applications in materials science Hu, Yang, Luo, & Li, 2011; Perpétuo & Janczak, 2010.

Asymmetric Synthesis and Organocatalysis

  • Asymmetric Synthesis : The design and application of C2-symmetric tertiary amine-squaramide organocatalysts for asymmetric synthesis, as researched by Kostenko, Kucherenko, and Zlotin (2018), provide methodologies that could be adapted for the stereoselective synthesis of chiral amines, including derivatives of "(1S)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride" Kostenko, Kucherenko, & Zlotin, 2018.

properties

IUPAC Name

(1S)-1-(5-chloropyridin-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXJVLOGPBMATF-XRIGFGBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride

CAS RN

1807941-73-6
Record name (1S)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride
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(1S)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride
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(1S)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride
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(1S)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride
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(1S)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 6
(1S)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride

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